Cas no 3970-39-6 (2-chloro-1-methoxy-3-nitro-benzene)

2-chloro-1-methoxy-3-nitro-benzene 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-methoxy-3-nitrobenzene
- 2-Chloro-3-nitroanisole
- BENZENE, 2-CHLORO-1-METHOXY-3-NITRO-
- 2-chloro-1-methoxy-3-nitro-Benzene
- PubChem19263
- 2-chloro-3-nitroani-sole
- KSC497M8H
- XVBAPYDWAVGVGW-UHFFFAOYSA-N
- 2-chloro-3-methoxy-1-nitrobenzene
- SBB090640
- FCH886209
- CL8592
- PB22450
- AS02825
- AX8115437
- AB002468
- MFCD11035883
- SCHEMBL2496089
- AM20080633
- AKOS006308574
- DTXSID20497039
- AN-584/43422712
- A6629
- FT-0690116
- SY108299
- EN300-344744
- CS-B0021
- AC-22665
- Q-101523
- 3970-39-6
- DS-10524
- 2-chloro-1-methoxy-3-nitro-benzene
-
- MDL: MFCD11035883
- インチ: 1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
- InChIKey: XVBAPYDWAVGVGW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C([H])=C([H])C([H])=C1OC([H])([H])[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 187.00400
- どういたいしつりょう: 187.0036207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 55.05000
- LogP: 2.78000
2-chloro-1-methoxy-3-nitro-benzene セキュリティ情報
2-chloro-1-methoxy-3-nitro-benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-chloro-1-methoxy-3-nitro-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0053-5G |
2-chloro-1-methoxy-3-nitro-benzene |
3970-39-6 | 95% | 5g |
¥ 752.00 | 2023-04-13 | |
Enamine | EN300-344744-100g |
2-chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 95% | 100g |
$575.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0053-1G |
2-chloro-1-methoxy-3-nitro-benzene |
3970-39-6 | 95% | 1g |
¥ 244.00 | 2023-04-13 | |
ChemScence | CS-B0021-100g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | ≥97.0% | 100g |
$598.0 | 2022-04-27 | |
eNovation Chemicals LLC | D505117-10g |
2-Chloro-1-Methoxy-3-nitrobenzene |
3970-39-6 | 97% | 10g |
$160 | 2024-05-24 | |
Apollo Scientific | OR55654-5g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 97% | 5g |
£34.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058216-100g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 98% | 100g |
¥2702.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058216-25g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 98% | 25g |
¥677.00 | 2024-05-15 | |
Alichem | A013027602-250mg |
2-Chloro-3-nitroanisole |
3970-39-6 | 97% | 250mg |
$480.00 | 2023-09-02 | |
Alichem | A013027602-1g |
2-Chloro-3-nitroanisole |
3970-39-6 | 97% | 1g |
$1504.90 | 2023-09-02 |
2-chloro-1-methoxy-3-nitro-benzene 関連文献
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1. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenolRosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1930 928
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2. CCCCLVII.—The inhibitory effect of substituents in chemical reactions. Part II. The reactivity of the isothiocyano-group in substituted arylthiocarbimidesDonald Wheeler Browne,George Malcolm Dyson J. Chem. Soc. 1931 3285
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Herbert Henry Hodgson,Frederick William Handley J. Chem. Soc. 1928 625
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5. Proceedings of the Chemical Society, Vol. 18, No. 254
-
6. CII.—Elimination of a nitro-group on diazotisation. Dinitro-p-anisidine and derivativesRaphael Meldola,John Vargas Eyre J. Chem. Soc. Trans. 1902 81 988
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7. 235. Antiplasmodial action and chemical constitution. Part VIII. Guanidines and diguanidesHarold King,Isabel M. Tonkin J. Chem. Soc. 1946 1063
2-chloro-1-methoxy-3-nitro-benzeneに関する追加情報
Comprehensive Overview of 2-Chloro-1-Methoxy-3-Nitro-Benzene (CAS No. 3970-39-6): Properties, Applications, and Industry Insights
2-Chloro-1-methoxy-3-nitro-benzene (CAS 3970-39-6), a specialized aromatic compound, has garnered significant attention in organic synthesis and industrial applications due to its unique molecular structure. This yellow crystalline solid, characterized by a chloro group at position 2, a methoxy group at position 1, and a nitro group at position 3, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and dye manufacturing. Its IUPAC name reflects this precise substitution pattern, making it a subject of interest for researchers exploring nitroaromatic compounds and electrophilic substitution reactions.
Recent trends in green chemistry have spurred investigations into safer synthetic routes for 3970-39-6, with particular focus on solvent-free reactions and catalytic methods. Analytical techniques like HPLC and GC-MS are routinely employed to verify the purity of this compound, which typically exceeds 98% in commercial grades. The compound's solubility profile – readily dissolving in organic solvents like ethanol and acetone while being insoluble in water – makes it particularly valuable for multistep organic synthesis workflows.
In pharmaceutical applications, 2-chloro-1-methoxy-3-nitro-benzene serves as a precursor for benzodiazepine analogs and other bioactive molecules. Its electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, a reaction pathway frequently exploited in drug discovery. The compound's thermal stability (decomposition above 200°C) and moderate reactivity balance make it suitable for controlled transformations under both microwave-assisted synthesis and conventional heating conditions.
From an industrial perspective, the global market for nitrochlorobenzene derivatives like 3970-39-6 is projected to grow at 4.2% CAGR through 2030, driven by demand from Asia-Pacific pharmaceutical manufacturers. Environmental considerations have led to innovations in waste minimization during its production, including closed-loop solvent recovery systems. Regulatory compliance with REACH and other chemical safety frameworks remains a priority for producers, ensuring responsible handling throughout the supply chain.
Advanced research has explored the compound's potential in material science applications, particularly as a building block for liquid crystals and organic semiconductors. The planar aromatic core, when combined with its electron-deficient character, enables interesting charge transport properties in molecular electronics. These emerging applications complement its traditional uses in azo dye synthesis and pesticide intermediates, demonstrating the compound's remarkable versatility across scientific disciplines.
Quality control protocols for CAS 3970-39-6 emphasize rigorous spectroscopic verification, with 1H-NMR (δ 7.8-8.1 ppm for aromatic protons) and FT-IR (1520 cm-1 for NO2 stretch) serving as standard characterization methods. Storage recommendations typically specify amber glass containers under inert atmosphere to prevent photochemical degradation, reflecting the compound's sensitivity to UV light. These handling precautions ensure optimal performance in downstream applications while maintaining worker safety standards.
The synthesis of 2-chloro-1-methoxy-3-nitro-benzene typically involves nitration of appropriately substituted benzene precursors, followed by careful purification. Process optimization studies have identified zeolite catalysts as effective for improving yield (up to 89%) while reducing byproduct formation. Such innovations align with the chemical industry's shift toward atom-efficient synthesis, addressing both economic and environmental concerns associated with fine chemical production.
Analytical method development for 3970-39-6 remains an active research area, particularly for trace impurity detection in pharmaceutical contexts. Modern UHPLC techniques can resolve positional isomers to parts-per-million levels, crucial for meeting stringent ICH guidelines in drug manufacturing. These advancements support the compound's expanding role in high-value chemical synthesis, where purity specifications continue to tighten across end-use industries.
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